1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea
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Description
1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiparkinsonian Activity
Urea and thiourea derivatives, including those similar to the compound , have been explored for their potential in treating Parkinson's disease. A study by Azam et al. (2009) synthesized a series of these derivatives and evaluated their antiparkinsonian activity. The most active compound in this series carried a methoxy group at the 2-position of the phenyl ring, indicating that specific structural modifications can enhance biological activity. This research highlights the potential neuroprotective properties of such compounds (Azam, Alkskas, & Ahmed, 2009).
Anticancer Properties
Compounds structurally related to 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea have shown promise in anticancer research. A study by Wang et al. (2015) modified a related compound to enhance its antiproliferative activities against cancer cell lines while reducing toxicity. This research demonstrates the versatility of these compounds in oncology, particularly in terms of balancing efficacy and safety (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Synthesis Techniques
Research has also focused on the synthesis methods of related compounds, which is crucial for developing new pharmaceuticals. For instance, Zheng et al. (2014) described a novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, a class to which the compound belongs. Their method featured metal-free oxidative N-N bond formation, demonstrating an efficient approach to constructing such complex molecules (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
Antimicrobial and Surface Activity
Compounds similar to this compound have been investigated for their antimicrobial properties. El-Sayed (2006) synthesized 1,2,4-triazole derivatives and tested their antimicrobial activity, showing the potential use of these compounds as surface active agents (El-Sayed, 2006).
Properties
IUPAC Name |
1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-13(21-18(23)22-15-8-5-9-25-15)10-14-17(19-11)24-16(20-14)12-6-3-2-4-7-12/h2-10H,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZGSUKJGFFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.